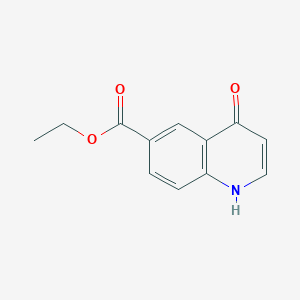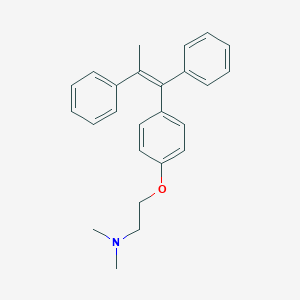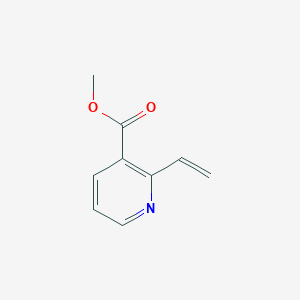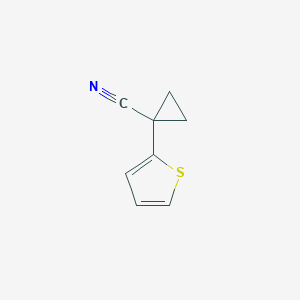
Ethyl 4-hydroxyquinoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-hydroxyquinoline-6-carboxylate, also known as ethyl 6-hydroxyquinoline-4-carboxylate or EHQC, is a heterocyclic organic compound that belongs to the class of quinoline derivatives. EHQC is widely used in scientific research due to its broad range of biological activities, including antimicrobial, antitumor, and antioxidant properties.
Wirkmechanismus
The mechanism of action of EHQC is not fully understood, but it is believed to involve multiple pathways. EHQC has been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane and interfering with DNA replication. In addition, EHQC has been found to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and inhibiting the PI3K/Akt signaling pathway. Furthermore, EHQC has been demonstrated to scavenge free radicals and inhibit lipid peroxidation, which can prevent oxidative damage to cells and tissues.
Biochemische Und Physiologische Effekte
EHQC has been shown to have various biochemical and physiological effects in vitro and in vivo. EHQC has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. Moreover, EHQC has been demonstrated to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. Additionally, EHQC has been shown to reduce the levels of serum glucose and cholesterol in diabetic rats, indicating its potential therapeutic value in the treatment of diabetes and hyperlipidemia.
Vorteile Und Einschränkungen Für Laborexperimente
EHQC has several advantages for lab experiments, including its broad range of biological activities, low toxicity, and ease of synthesis. However, EHQC also has some limitations, such as its poor solubility in water and its instability under acidic conditions. Therefore, it is important to optimize the experimental conditions for each specific application to ensure the best results.
Zukünftige Richtungen
There are several future directions for the research and development of EHQC. One potential direction is to investigate the potential use of EHQC as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Another direction is to explore the structure-activity relationship of EHQC and its derivatives to identify more potent and selective compounds. Moreover, the development of novel synthetic methods for EHQC and its derivatives could lead to more efficient and cost-effective production. Additionally, the application of EHQC in nanotechnology and drug delivery systems could enhance its therapeutic efficacy and reduce its toxicity.
Conclusion:
In conclusion, EHQC is a promising compound with a broad range of biological activities and potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of EHQC could lead to significant advancements in the field of medicinal chemistry and drug discovery.
Synthesemethoden
EHQC can be synthesized by the condensation reaction of Ethyl 4-hydroxyquinoline-6-carboxylate acetoacetate and 8-hydroxyquinoline in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields a yellow crystalline solid with a melting point of 192-194°C.
Wissenschaftliche Forschungsanwendungen
EHQC has been extensively studied for its biological activities, including antimicrobial, antitumor, and antioxidant properties. EHQC has been shown to exhibit potent antimicrobial activity against a wide range of bacteria, fungi, and viruses. In addition, EHQC has been found to possess significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, EHQC has been demonstrated to have strong antioxidant activity, which can protect cells from oxidative stress and damage.
Eigenschaften
IUPAC Name |
ethyl 4-oxo-1H-quinoline-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)8-3-4-10-9(7-8)11(14)5-6-13-10/h3-7H,2H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEXAEIHROLMFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576699 |
Source


|
| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxyquinoline-6-carboxylate | |
CAS RN |
148018-33-1 |
Source


|
| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B173308.png)



